3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid
Description
3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid is a triazine-based derivative featuring a benzoic acid core linked to a 1,3,5-triazine ring substituted with two pyrrolidine groups at the 4- and 6-positions. The compound is synthesized via sequential nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). In a typical procedure, pyrrolidine is introduced at the 4- and 6-positions of the triazine ring under basic conditions (e.g., sodium carbonate), followed by coupling with 3-aminobenzoic acid to install the amino-benzoic acid moiety . This method aligns with protocols used for analogous triazine derivatives, where stepwise substitution exploits the differential reactivity of chlorines on the triazine core .
The benzoic acid group enhances solubility in polar solvents and may facilitate interactions with biological targets, such as receptors or enzymes.
Properties
Molecular Formula |
C18H22N6O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C18H22N6O2/c25-15(26)13-6-5-7-14(12-13)19-16-20-17(23-8-1-2-9-23)22-18(21-16)24-10-3-4-11-24/h5-7,12H,1-4,8-11H2,(H,25,26)(H,19,20,21,22) |
InChI Key |
JYMBLVQYYLEMDD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)N4CCCC4 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)N4CCCC4 |
Origin of Product |
United States |
Biological Activity
3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 354.41 g/mol. The compound features a triazine ring which is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino benzoic acid with various triazine derivatives. The methods utilized include conventional heating and microwave-assisted synthesis, which have been shown to improve yield and purity significantly .
Antimicrobial Activity
Research indicates that derivatives of 1,3,5-triazine compounds exhibit significant antimicrobial properties. For instance, some synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to ampicillin .
| Compound | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| Compound 10 | Comparable to ampicillin | Comparable to ampicillin |
| Compound 13 | 50% of ampicillin's activity | Comparable to ampicillin |
Inhibitory Activity
A preliminary study evaluated the monoamine oxidase (MAO) inhibitory activity of related triazine derivatives. Some compounds demonstrated MAO-A inhibition comparable to the standard clorgyline, suggesting potential applications in neuropharmacology .
Cytotoxicity
In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while maintaining low toxicity in normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Case Studies
- Antimicrobial Evaluation : A study synthesized several triazine derivatives and assessed their antimicrobial efficacy. Compounds were tested against clinical isolates of MRSA and E. coli, showing enhanced activity compared to traditional antibiotics .
- Neuropharmacological Studies : Another research focused on the MAO inhibitory effects of these compounds, highlighting their potential in treating depression and other mood disorders due to their selective inhibition profile .
The mechanism by which these compounds exert their biological effects is not fully elucidated but is believed to involve:
- Interaction with Enzymes : Inhibition of key enzymes like MAO suggests a role in modulating neurotransmitter levels.
- Membrane Disruption : Antimicrobial activity may be attributed to disrupting bacterial cell membranes or interfering with metabolic pathways.
Comparison with Similar Compounds
Diphenoxy Analogs
Example: 3-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid (DTAB)
- Synthesis: Prepared via a one-pot protocol starting from cyanuric chloride, substituting chlorines sequentially with phenoxy groups and 3-aminobenzoic acid .
- Key Differences: Phenoxy substituents are bulkier and more lipophilic than pyrrolidine, reducing water solubility. In contrast, pyrrolidine’s electron-rich amine groups may alter binding kinetics or target specificity.
Piperidine/Morpholine Derivatives
Examples:
- N-(4,6-Dipiperidino-1,3,5-triazin-2-yl) amino acid derivatives
- Bis(morpholino-triazine) derivatives
- Synthesis: Piperidine or morpholine is introduced first via substitution with cyanuric chloride, followed by coupling with amino acids or benzoic acid derivatives .
- Key Differences: Piperidine (6-membered ring) and morpholine (6-membered with oxygen) impart distinct electronic profiles. Morpholine’s oxygen increases polarity, enhancing aqueous solubility compared to pyrrolidine . Biological Activity: Piperidine/morpholine derivatives are often conjugated to amino acids or urea moieties, expanding applications in antifungal or kinase inhibitor therapies .
Amino Acid-Linked Triazines
Example: 3-((4-(Phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)propanoic acid
- Key Differences: Replacement of benzoic acid with propanoic acid or other amino acids alters acidity and hydrogen-bonding capacity. Biological Activity: These derivatives show antifungal activity, highlighting the role of the carboxylate group in target interactions .
Structural and Functional Data Table
Preparation Methods
Starting Material: Cyanuric Chloride
Cyanuric chloride (C₃Cl₃N₃) serves as the foundational triazine precursor due to its three highly reactive chlorine atoms, which can be substituted sequentially under controlled conditions. The reactivity hierarchy of the chlorine positions (C-2 > C-4 > C-6) allows for selective functionalization.
Mechanistic Insights and Key Challenges
Nucleophilic Aromatic Substitution Dynamics
The substitution mechanism proceeds via a two-step process:
Side Reactions and Mitigation Strategies
-
Over-substitution: Excess pyrrolidine or elevated temperatures may lead to trisubstituted byproducts. This is mitigated by strict temperature control and stoichiometric precision.
-
Carboxylic acid interference: The carboxylic acid group in 3-aminobenzoic acid may protonate the triazine ring, reducing reactivity. Sodium hydride ensures deprotonation of the amine while leaving the carboxylic acid intact.
Characterization and Analytical Data
Spectral Confirmation
Purity and Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature (C-4/C-6) | 0–5°C | 85–90% |
| Solvent (C-2 substitution) | DMF | 78–82% |
| Purification method | Recrystallization | >95% purity |
Comparative Analysis with Related Triazine Derivatives
The structural and synthetic nuances of this compound are highlighted against analogous compounds:
Industrial-Scale Considerations
Cost-Efficiency Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
